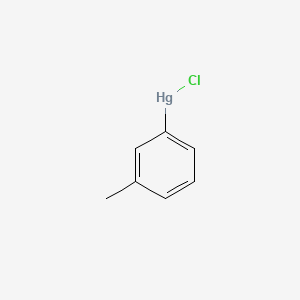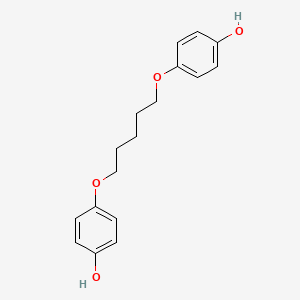
1,5-Bis(4-hydroxyphenoxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-hydroxyphenoxy)pentane is an organic compound with the chemical formula C17H20O4 It is characterized by the presence of two hydroxyphenoxy groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(4-hydroxyphenoxy)pentane can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dibromopentane with 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-hydroxyphenoxy)pentane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,5-Bis(4-hydroxyphenoxy)pentane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-hydroxyphenoxy)pentane involves its interaction with various molecular targets. The hydroxyphenoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological and chemical activities. The pathways involved may include oxidative stress modulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-aminophenoxy)pentane: Similar structure but with amino groups instead of hydroxy groups.
1,5-Bis(diphenylphosphino)pentane: Contains diphenylphosphino groups instead of hydroxyphenoxy groups.
Uniqueness
1,5-Bis(4-hydroxyphenoxy)pentane is unique due to its specific combination of hydroxyphenoxy groups and pentane backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
16146-59-1 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
4-[5-(4-hydroxyphenoxy)pentoxy]phenol |
InChI |
InChI=1S/C17H20O4/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
Clé InChI |
CVFFLNSOIOGOFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OCCCCCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


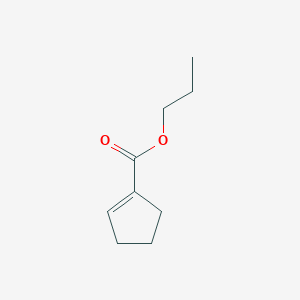
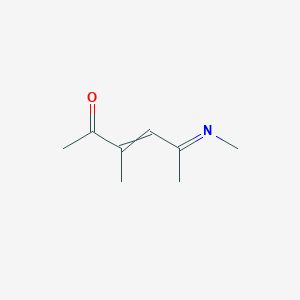
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
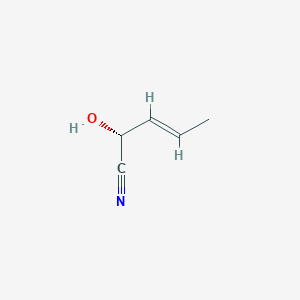
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
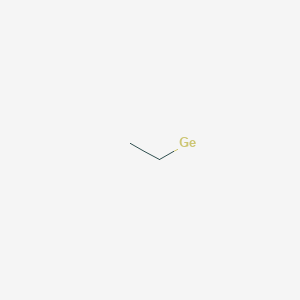
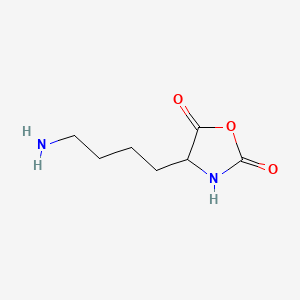
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
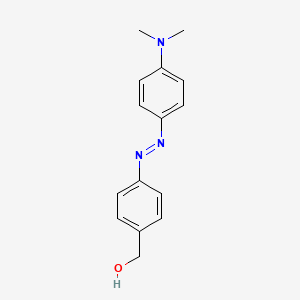
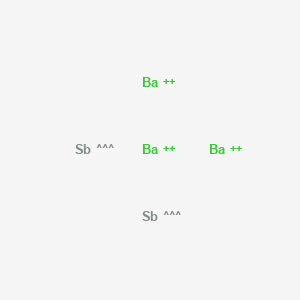
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
